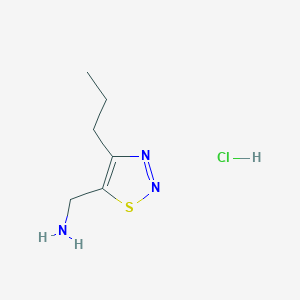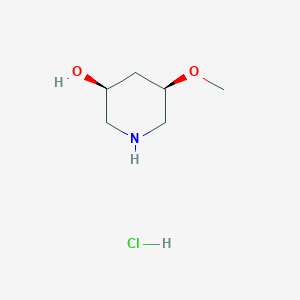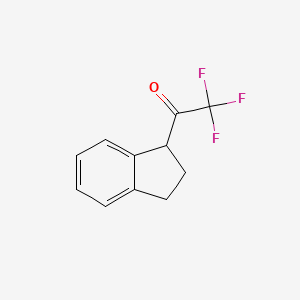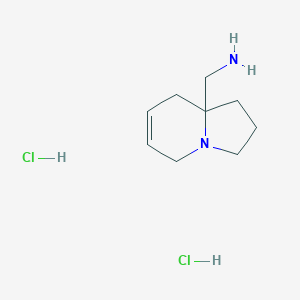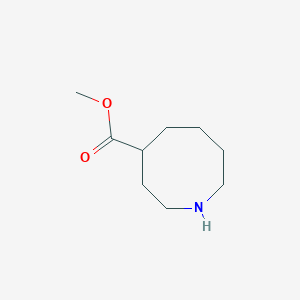amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
2-{[(Benzyloxy)carbonyl](methyl)amino}-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is a synthetic organic compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a hydroxybutanoic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid typically involves the protection of amino acids followed by selective functional group transformations. . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol .
Wissenschaftliche Forschungsanwendungen
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The hydroxybutanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid can be compared with other similar compounds, such as:
Fmoc-4-amino-3-hydroxybutanoic acid: Another protecting group used in peptide synthesis.
2-chloro-3-hydroxybutanoic acid: A compound with similar structural features but different reactivity.
4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid: A related compound with a benzyloxycarbonyl group but different functional groups.
The uniqueness of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)17)14(2)13(18)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
VTXCJGLSFIOQNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



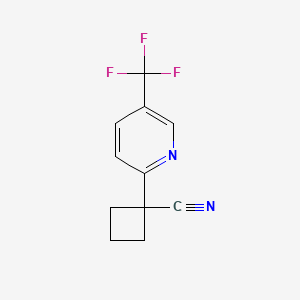
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)
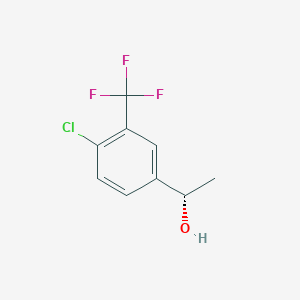
![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
